

Uralenol-3-methyl ether: A Technical Overview for Researchers

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Compound of Interest

Compound Name: *Uralenol-3-methyl ether*

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This technical guide provides a comprehensive overview of **Uralenol-3-methyl ether**, a naturally occurring flavonol, for researchers, scientists, and professionals in drug development. This document summarizes its chemical identity, and while specific biological data is limited, it outlines established experimental protocols and relevant signaling pathways for the broader class of flavonols, offering a foundational framework for future research.

Chemical Identity and Properties

Uralenol-3-methyl ether is a prenylated flavonol that has been identified in plant species such as *Daphne giraldii*.^[1] Its chemical information is summarized below.

Property	Value	Source
CAS Number	150853-98-8	[2]
Molecular Formula	C ₂₁ H ₂₀ O ₇	[2][3]
Molecular Weight	384.38 g/mol	[2]
IUPAC Name	2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3-methoxychromen-4-one	[2]

A list of known synonyms for **Uralenol-3-methyl ether** is provided in the table below to facilitate comprehensive literature and database searches.

Synonyms
Uralenol-3-methylether
3-O-Methyluralenol
5,7,3',4'-Tetrahydroxy-3-methoxy-5'-isoprenylflavone
5,7,3',4'-Tetrahydroxy-3-methoxy-5'-prenylflavone
2-(3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl)-5,7-dihydroxy-3-methoxychromen-4-one
4H-1-Benzopyran-4-one, 2-[3,4-dihydroxy-5-(3-methyl-2-buten-1-yl)phenyl]-5,7-dihydroxy-3-methoxy-

Potential Biological Activities and Areas for Investigation

While specific experimental data on the biological activities of **Uralenol-3-methyl ether** are not extensively documented, its structural classification as a flavonol suggests potential antioxidant and anti-inflammatory properties. Flavonoids, as a class, are known to modulate various signaling pathways and exhibit a range of biological effects.[\[4\]](#)[\[5\]](#)

Antioxidant Activity

Flavonols are recognized for their capacity to scavenge reactive oxygen species (ROS), which can mitigate cellular damage.[\[4\]](#) This antioxidant potential is a key area for the investigation of **Uralenol-3-methyl ether**.

Anti-inflammatory Effects

Many natural products, including flavonoids, have been shown to possess anti-inflammatory properties.[\[6\]](#) Research into the potential of **Uralenol-3-methyl ether** to modulate inflammatory pathways could yield significant findings.

Proposed Experimental Protocols

The following are detailed methodologies for key experiments that can be employed to characterize the biological activities of **Uralenol-3-methyl ether**, based on established protocols for flavonoids.

Antioxidant Activity Assays

This assay is a common method to evaluate the free radical scavenging ability of a compound.

[7]

- Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.[8]
- Reagents:
 - DPPH solution (e.g., 0.1 mM in methanol)
 - **Uralenol-3-methyl ether** stock solution (in a suitable solvent like methanol or DMSO)
 - Positive control (e.g., Ascorbic acid or Trolox)
- Procedure:
 - Prepare serial dilutions of **Uralenol-3-methyl ether** and the positive control.
 - Add a fixed volume of the DPPH solution to each dilution in a 96-well plate.
 - Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
 - Measure the absorbance at approximately 517 nm using a microplate reader.
 - The percentage of radical scavenging activity is calculated using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$ where A_{control} is the absorbance of the DPPH solution without the sample, and A_{sample} is the absorbance of the DPPH solution with the sample.

This assay is another widely used method to assess antioxidant capacity.

- Principle: The pre-formed ABTS radical cation is reduced by an antioxidant, causing a decrease in its characteristic blue-green color, which is measured spectrophotometrically.
- Reagents:
 - ABTS solution (e.g., 7 mM)
 - Potassium persulfate solution (e.g., 2.45 mM)
 - **Uralenol-3-methyl ether** stock solution
 - Positive control (e.g., Trolox)
- Procedure:
 - Generate the ABTS radical cation by mixing the ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
 - Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.
 - Add serial dilutions of **Uralenol-3-methyl ether** or the positive control to the diluted ABTS radical solution.
 - After a set incubation period, measure the absorbance at 734 nm.
 - Calculate the percentage of inhibition as in the DPPH assay.

Cell-Based Anti-inflammatory Assay

This assay evaluates the ability of a compound to suppress the inflammatory response in cells.

- Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), an inflammatory mediator. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.
- Reagents:
 - RAW 264.7 macrophage cell line

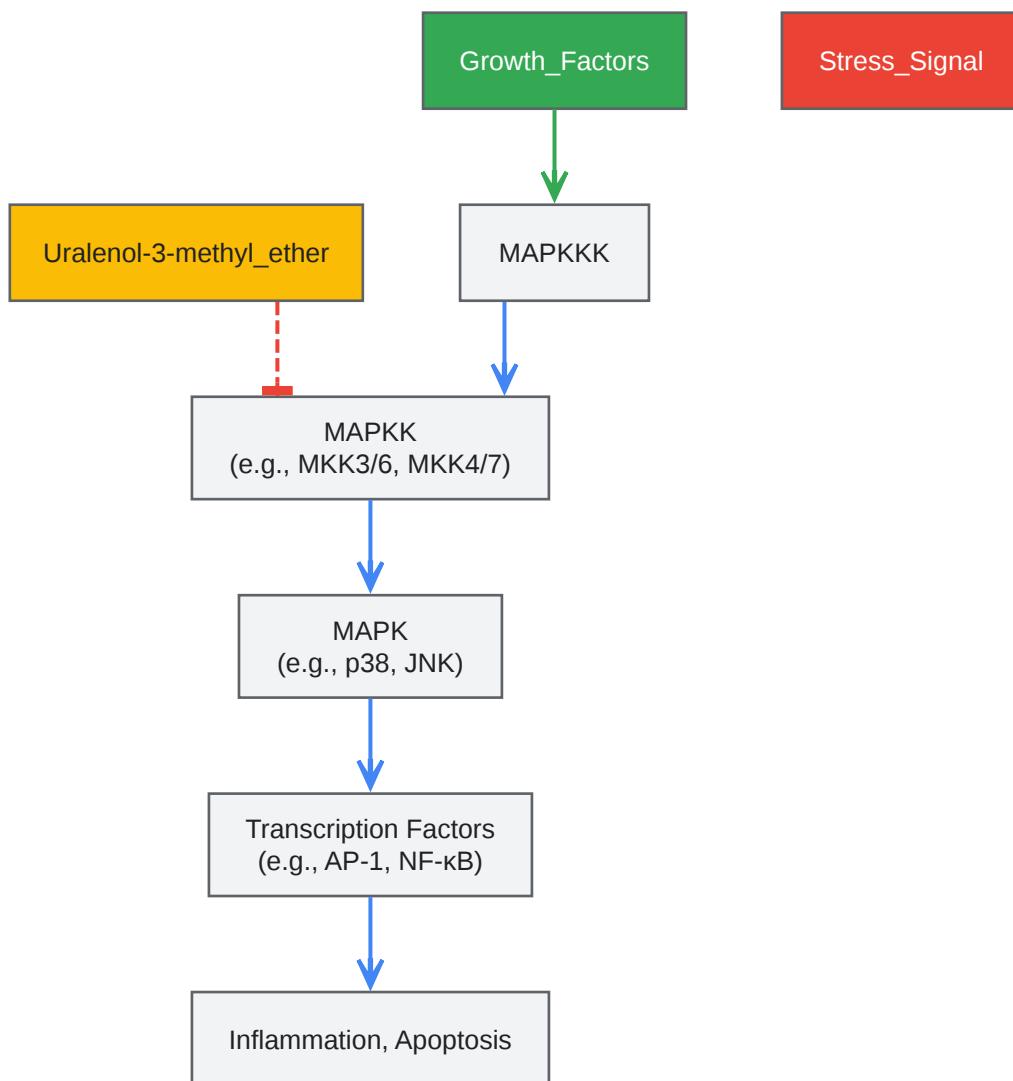
- Cell culture medium (e.g., DMEM) with fetal bovine serum
- Lipopolysaccharide (LPS)
- **Uralenol-3-methyl ether** stock solution
- Griess reagent
- Positive control (e.g., Dexamethasone or L-NMMA)
- Procedure:
 - Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
 - Pre-treat the cells with various concentrations of **Uralenol-3-methyl ether** for a specified time (e.g., 1 hour).
 - Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
 - Collect the cell culture supernatant.
 - Mix the supernatant with the Griess reagent and measure the absorbance at ~540 nm.
 - Determine the nitrite concentration from a standard curve.
 - A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed reduction in NO is not due to cytotoxicity.

Potential Signaling Pathways for Investigation

Based on the activities of related flavonols, the following signaling pathways are pertinent areas for investigating the mechanisms of action of **Uralenol-3-methyl ether**.

MAPK (Mitogen-Activated Protein Kinase) Pathway

Flavonoids have been shown to modulate MAPK signaling cascades, which are crucial in regulating cellular processes such as inflammation and apoptosis.[\[9\]](#)

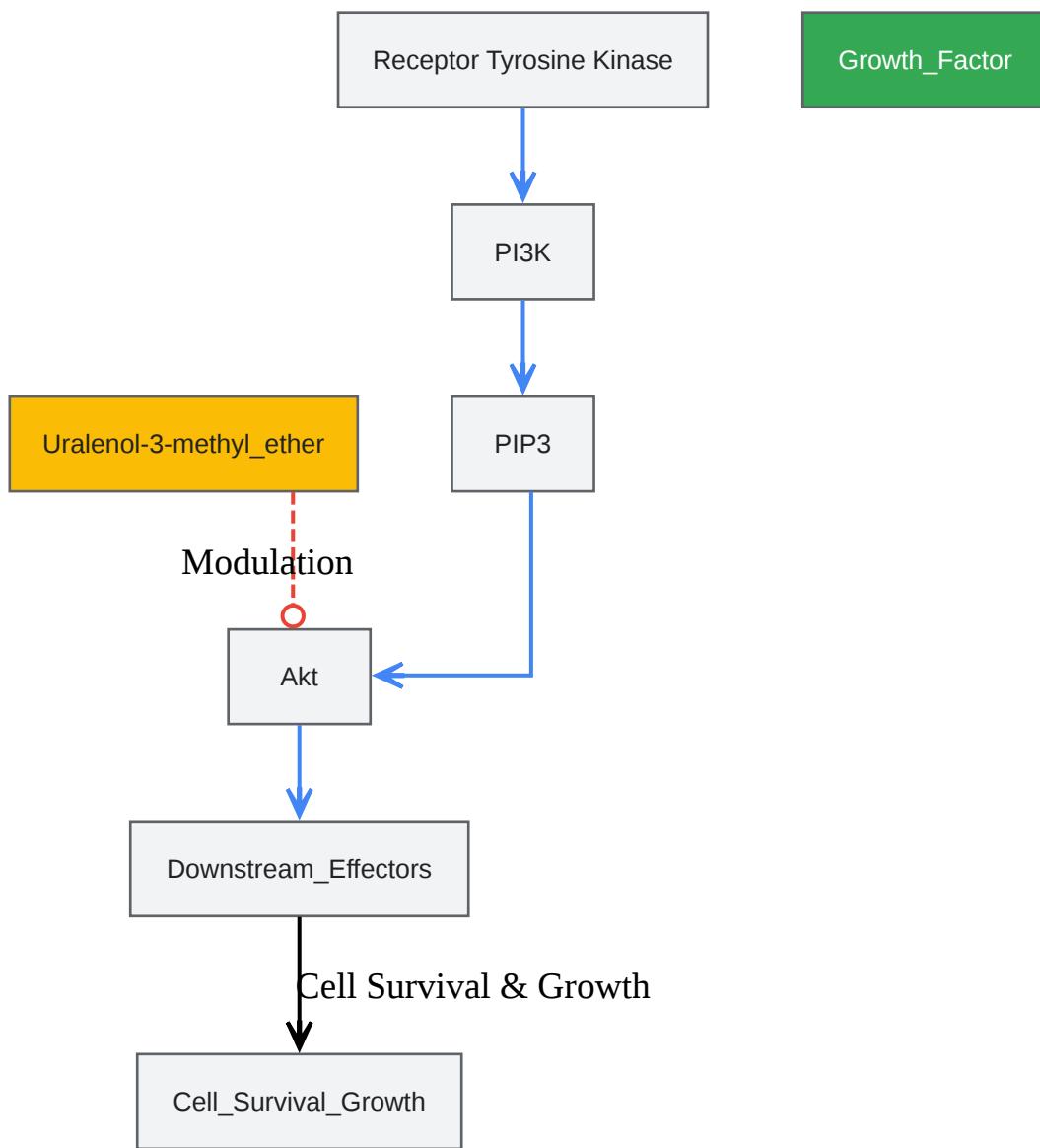


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Potential modulation of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another key regulator of cell survival and proliferation that can be influenced by flavonoids.[\[9\]](#)

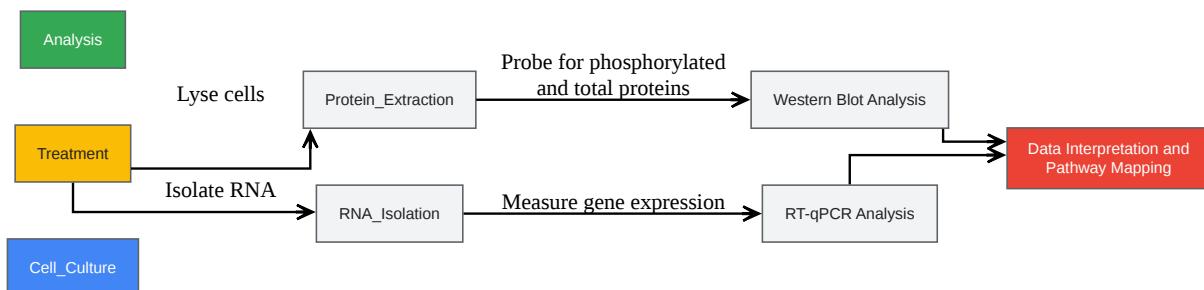


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Potential modulation of the PI3K/Akt signaling pathway.

Experimental Workflow for Investigating Signaling Pathways

A general workflow for elucidating the impact of **Uralenol-3-methyl ether** on cellular signaling is presented below.



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General workflow for signaling pathway analysis.

Conclusion

Uralenol-3-methyl ether represents a promising natural compound for further investigation, particularly in the areas of antioxidant and anti-inflammatory research. While direct biological data for this specific molecule is currently sparse, the established knowledge of the flavonol class provides a strong foundation and clear direction for future studies. The experimental protocols and potential signaling pathways outlined in this guide offer a robust framework for researchers to explore the therapeutic potential of **Uralenol-3-methyl ether**.

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